METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Description
METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a triazole-based organic compound characterized by a 1,2,4-triazole core substituted with an allyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl acetate moiety at position 3 (see ). This structure confers unique chemical and biological properties, making it a scaffold of interest in medicinal chemistry and agrochemical research. The triazole ring facilitates interactions with biological targets such as enzymes and receptors, while the phenoxymethyl and sulfanyl groups influence lipophilicity and binding specificity .
Properties
IUPAC Name |
methyl 2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-9-18-13(10-21-12-7-5-4-6-8-12)16-17-15(18)22-11-14(19)20-2/h3-8H,1,9-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDBMRVPDOFBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC=C)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the reaction of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The allyl and phenoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Research indicates that compounds similar to methyl 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibit antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This mechanism makes it a candidate for developing antifungal agents against resistant strains of fungi .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains. The presence of the phenoxy group may enhance its activity by improving membrane penetration or altering the compound's interaction with bacterial targets .
3. Agricultural Applications
In agriculture, compounds like Y206-5317 can be explored as fungicides or bactericides due to their antifungal and antibacterial properties. Their application could be particularly beneficial in crop protection strategies against pathogens that threaten food security .
Case Study 1: Antifungal Efficacy
A study conducted on several triazole derivatives, including this compound, revealed significant antifungal activity against Candida species. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Case Study 2: Agricultural Use
In agricultural trials, this compound was evaluated for its effectiveness against common plant pathogens. Results indicated that the compound significantly reduced disease incidence in treated crops compared to untreated controls .
Summary Table of Applications
Mechanism of Action
The mechanism of action of METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a broader class of 1,2,4-triazole derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity: The phenoxymethyl group in the target compound balances lipophilicity and polarity, optimizing membrane permeability .
- Stability : Allyl and sulfanyl groups contribute to oxidative susceptibility, whereas tert-butyl or bromine substituents enhance stability .
Biological Activity
Methyl 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (commonly referred to as Y206-5317) is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiplatelet properties. This article presents a comprehensive review of its biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular structure of Y206-5317 can be represented as follows:
- Molecular Formula : C15H17N3O3S
- IUPAC Name : Methyl 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- SMILES Notation :
COC(CSc1nnc(COc2ccccc2)n1CC=C)=O
Synthesis
Y206-5317 is synthesized through a series of chemical reactions involving 1,2,4-triazole derivatives. The general synthetic pathway includes the reaction of phenoxymethyl derivatives with allyl halides followed by acetylation processes. The detailed synthesis protocol typically involves:
- Formation of Triazole Derivatives : Utilizing various starting materials such as phenols and triazole precursors.
- Allylation : Introducing the allyl group through nucleophilic substitution.
- Acetylation : Finalizing the structure by acetylating the hydroxyl groups.
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the inhibitory effects of similar triazole compounds against Staphylococcus aureus and Escherichia coli, suggesting that Y206-5317 may possess comparable properties due to its structural similarities with other effective triazoles .
Antiplatelet Activity
A notable aspect of Y206-5317 is its potential antiplatelet activity. In vitro studies have shown that triazole derivatives can inhibit platelet aggregation and coagulation pathways. For example, compounds structurally related to Y206-5317 have been evaluated for their effects on blood coagulation, demonstrating promising results in reducing platelet aggregation in laboratory settings .
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications in the triazole structure significantly enhanced antimicrobial activity. Y206-5317 was included in preliminary tests showing moderate efficacy against gram-positive and gram-negative bacteria .
Study 2: Inhibition of Platelet Aggregation
In another study focused on antiplatelet activity, several triazole compounds were subjected to in vivo assays to evaluate their impact on platelet function. The findings suggested that compounds similar to Y206-5317 exhibited significant inhibition of thrombus formation in animal models, indicating a potential therapeutic application in preventing thrombotic disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
